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Compound of Interest

Compound Name: 3-Ethylcyclohexanone

Cat. No.: B1604563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethylcyclohexanone, a key intermediate in the synthesis of various organic compounds. This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow

for spectroscopic analysis. The information presented herein is crucial for the identification,

characterization, and quality control of 3-Ethylcyclohexanone in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 3-
Ethylcyclohexanone. This data is compiled from publicly available databases and predictive

models based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for 3-
Ethylcyclohexanone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.20 - 2.50 Multiplet 2H -CH₂- (α to C=O)

~1.90 - 2.10 Multiplet 1H -CH- (at C3)

~1.60 - 1.80 Multiplet 2H -CH₂- (on ring)

~1.40 - 1.60 Multiplet 2H -CH₂- (on ring)

~1.20 - 1.40 Multiplet 2H -CH₂- (ethyl group)

~0.90 Triplet 3H -CH₃ (ethyl group)

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and multiplicities may vary depending on the solvent and experimental

conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 3-
Ethylcyclohexanone

Chemical Shift (δ) ppm Assignment

~211 C=O (C1)

~48 -CH- (C3)

~41 -CH₂- (α to C=O, C2)

~30 -CH₂- (on ring, C6)

~28 -CH₂- (ethyl group)

~25 -CH₂- (on ring, C5)

~23 -CH₂- (on ring, C4)

~11 -CH₃ (ethyl group)

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.
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Table 3: Predicted IR Absorption Data for 3-
Ethylcyclohexanone

Wavenumber (cm⁻¹) Intensity Assignment

~2960 - 2850 Strong C-H stretching (alkane)

~1715 Strong C=O stretching (ketone)

~1465 Medium C-H bending (methylene)

~1375 Medium C-H bending (methyl)

Note: The strong absorption band around 1715 cm⁻¹ is characteristic of a saturated cyclic

ketone.[1]

Table 4: Predicted Mass Spectrometry Fragmentation
Data for 3-Ethylcyclohexanone

m/z Relative Intensity Assignment

126 Moderate [M]⁺ (Molecular Ion)

97 High
[M - C₂H₅]⁺ (Loss of ethyl

group)

83 High

55 High

41 High

Note: The molecular formula for 3-Ethylcyclohexanone is C₈H₁₄O, with a molecular weight of

126.20 g/mol .[2][3][4] The fragmentation pattern is predicted based on common fragmentation

pathways for cyclic ketones, including alpha-cleavage.[5][6]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of cyclic ketones like 3-Ethylcyclohexanone.
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NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-Ethylcyclohexanone.

Methodology:

Sample Preparation: A solution of 3-Ethylcyclohexanone (5-20 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. The acquisition parameters include a sufficient number of scans to achieve a

good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay

of 1-2 seconds.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to

simplify the spectrum. A larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to

the TMS signal.

IR Spectroscopy
Objective: To identify the functional groups present in 3-Ethylcyclohexanone.

Methodology:

Sample Preparation: As 3-Ethylcyclohexanone is a liquid, a thin film is prepared by placing

a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The

sample is then placed in the spectrometer, and the spectrum is acquired over the range of

4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 3-
Ethylcyclohexanone.

Methodology:

Sample Introduction: A dilute solution of 3-Ethylcyclohexanone in a volatile organic solvent

(e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a Gas

Chromatography (GC-MS) system for separation and purification.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to

ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 3-Ethylcyclohexanone.
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Spectroscopic Analysis Workflow for 3-Ethylcyclohexanone
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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